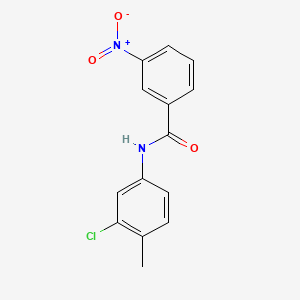

N-(3-chloro-4-methylphenyl)-3-nitrobenzamide

CAS No.: 73544-86-2

Cat. No.: VC10947601

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73544-86-2 |

|---|---|

| Molecular Formula | C14H11ClN2O3 |

| Molecular Weight | 290.70 g/mol |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-3-nitrobenzamide |

| Standard InChI | InChI=1S/C14H11ClN2O3/c1-9-5-6-11(8-13(9)15)16-14(18)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3,(H,16,18) |

| Standard InChI Key | SJVXZNUBQMBYIO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |

Introduction

N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide is a chemical compound with a molecular formula of C14H11ClN2O3 and a molecular weight of approximately 290.702 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitro group attached to a benzamide framework. The presence of these functional groups contributes to its distinct chemical properties and biological activities.

Synthesis and Industrial Production

The synthesis of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide typically involves multi-step processes. In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield while ensuring consistent product quality.

Biological Activity and Potential Applications

Studies on the interactions of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide with biological systems indicate that its nitro group plays a crucial role in mediating its biological effects. The compound's ability to form reactive intermediates allows it to engage with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide | Chloro and nitro groups | Unique chemical reactivity and therapeutic potential |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole moiety | Different biological activities due to fluorophenyl substitution |

| N-(4-Chlorophenyl)-2-nitrobenzamide | Lacks chloro and methyl substitutions | Different reactivity patterns and biological effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume